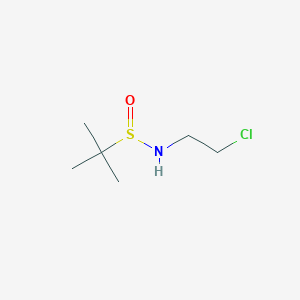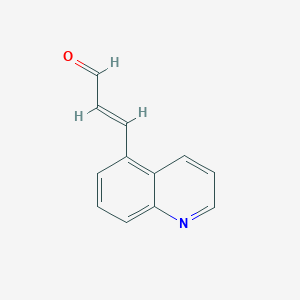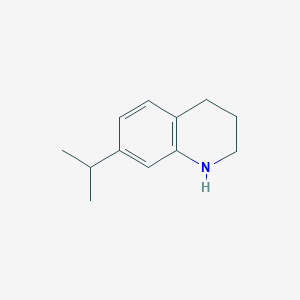
N-(Piperidin-3-ylmethyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-3-ylmethyl)ethanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-3-ylmethyl)ethanamine hydrochloride typically involves the reaction of piperidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Piperidin-3-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(Piperidin-3-ylmethyl)ethanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and is investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(Piperidin-3-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- N-(Piperidin-4-ylmethyl)ethanamine hydrochloride
- N-(Piperidin-2-ylmethyl)ethanamine hydrochloride
- N-(Piperidin-3-ylmethyl)propanamine hydrochloride
Uniqueness: N-(Piperidin-3-ylmethyl)ethanamine hydrochloride is unique due to its specific structural features and reactivity. The position of the piperidine ring and the ethanamine moiety confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H19ClN2 |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
N-(piperidin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-9-6-8-4-3-5-10-7-8;/h8-10H,2-7H2,1H3;1H |
Clé InChI |
UWPKHOMCCDUSOG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


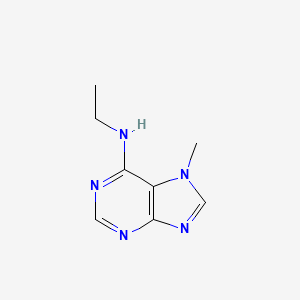

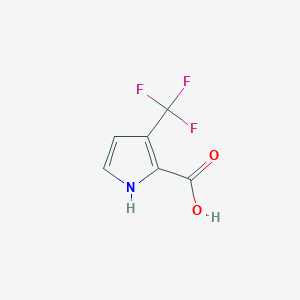
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)

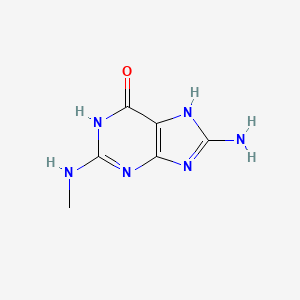
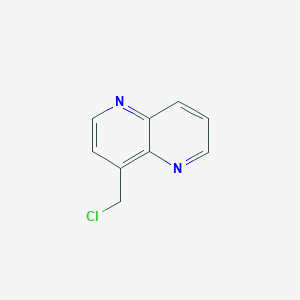
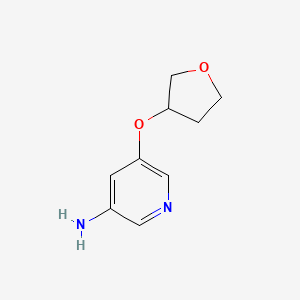
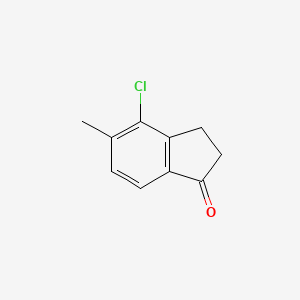
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)

